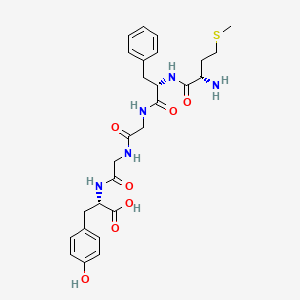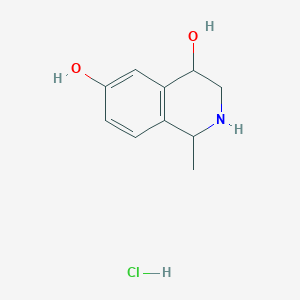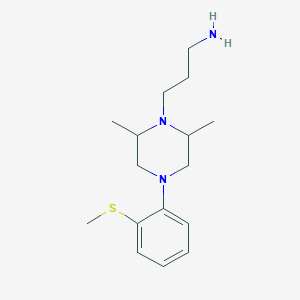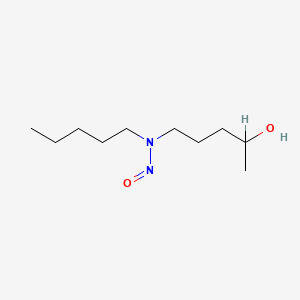
2-Pentanol, 5-(nitrosopentylamino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pentanol, 5-(nitrosopentylamino)- is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to a pentane chain, with a nitrosopentylamino group attached to the fifth carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentanol, 5-(nitrosopentylamino)- can be achieved through several methods. One common approach involves the reaction of 2-pentanol with nitrosopentylamine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of 2-Pentanol, 5-(nitrosopentylamino)- may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Safety measures are crucial due to the potential hazards associated with the reactants and products.
化学反応の分析
Types of Reactions
2-Pentanol, 5-(nitrosopentylamino)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitroso group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted alcohols or ethers.
科学的研究の応用
2-Pentanol, 5-(nitrosopentylamino)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in manufacturing processes.
作用機序
The mechanism of action of 2-Pentanol, 5-(nitrosopentylamino)- involves its interaction with specific molecular targets. The nitroso group can participate in redox reactions, affecting cellular pathways and enzyme activities. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding to proteins and other biomolecules.
類似化合物との比較
Similar Compounds
2-Pentanol: A simple alcohol with similar structural features but lacking the nitrosopentylamino group.
5-Nitrosopentylamine: Contains the nitroso group but lacks the hydroxyl group.
Uniqueness
2-Pentanol, 5-(nitrosopentylamino)- is unique due to the presence of both the hydroxyl and nitrosopentylamino groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
特性
CAS番号 |
79453-29-5 |
|---|---|
分子式 |
C10H22N2O2 |
分子量 |
202.29 g/mol |
IUPAC名 |
N-(4-hydroxypentyl)-N-pentylnitrous amide |
InChI |
InChI=1S/C10H22N2O2/c1-3-4-5-8-12(11-14)9-6-7-10(2)13/h10,13H,3-9H2,1-2H3 |
InChIキー |
CFAIAXKTGZFJAC-UHFFFAOYSA-N |
正規SMILES |
CCCCCN(CCCC(C)O)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


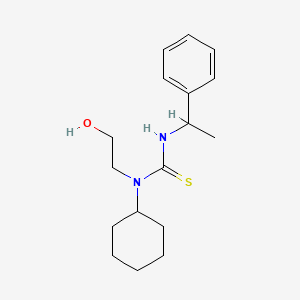
![[(Heptadecafluorooctyl)sulfanyl]acetic acid](/img/structure/B14451208.png)


![1,1'-[(Difluoromethylene)disulfanediyl]bis(4-chlorobenzene)](/img/structure/B14451222.png)
![Phosphinic acid, [1-[(diphenylmethyl)amino]-5-hydroxypentyl]-](/img/structure/B14451225.png)


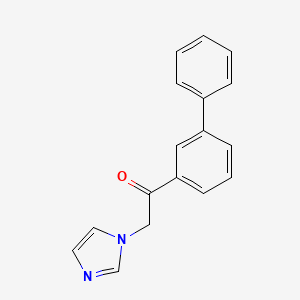
![[(2S,3R)-3-decyloxiran-2-yl]methanol](/img/structure/B14451259.png)
